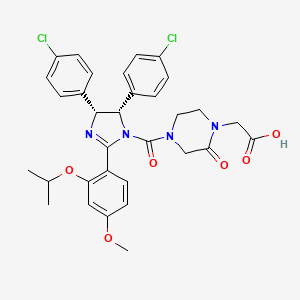
(4R,5S)-nutlin carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-nutlin carboxylic acid is a chiral compound with significant importance in medicinal chemistry It is known for its role as an inhibitor of the MDM2-p53 interaction, which is crucial in the regulation of the tumor suppressor protein p53
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-nutlin carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the use of chiral auxiliaries to induce the desired stereochemistry. The process involves the formation of key intermediates through reactions such as aldol condensation, reduction, and cyclization. The final step often includes the hydrolysis of ester groups to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-nutlin carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of this compound. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
(4R,5S)-nutlin carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating protein-protein interactions, particularly in the context of the MDM2-p53 pathway.
Medicine: Its potential as an anti-cancer agent is being explored, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (4R,5S)-nutlin carboxylic acid involves its binding to the MDM2 protein, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the MDM2 protein and the p53 pathway, which are critical in the regulation of cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Used as a chiral auxiliary in asymmetric synthesis.
Oseltamivir carboxylate: An antiviral compound with a similar stereochemistry.
Uniqueness
(4R,5S)-nutlin carboxylic acid is unique due to its specific inhibition of the MDM2-p53 interaction, which is not commonly observed in other similar compounds. Its ability to reactivate p53 and induce apoptosis in cancer cells sets it apart from other compounds with similar structures.
Properties
Molecular Formula |
C32H32Cl2N4O6 |
|---|---|
Molecular Weight |
639.5 g/mol |
IUPAC Name |
2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m1/s1 |
InChI Key |
CYFZSMNCDNFMOG-IHLOFXLRSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


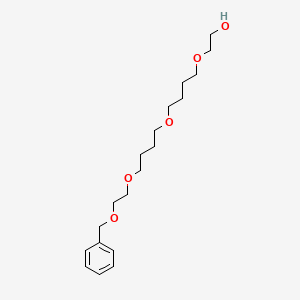
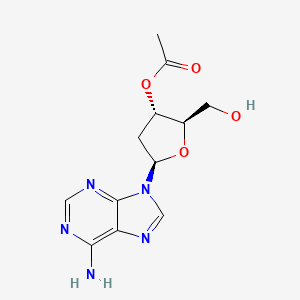
![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)

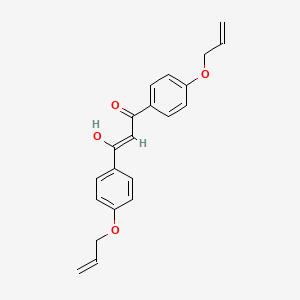
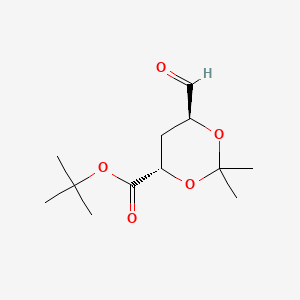
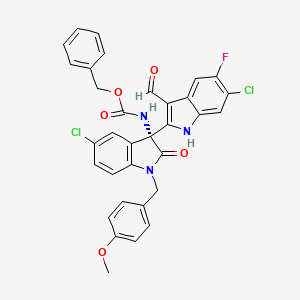
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)

![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)
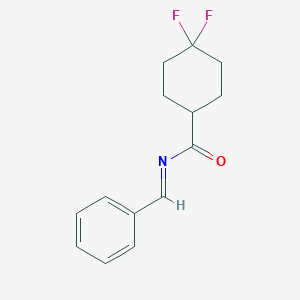
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)
